molecular formula C12H19NO B7894376 5-Ethyl-2-isobutoxyaniline

5-Ethyl-2-isobutoxyaniline

Cat. No.: B7894376
M. Wt: 193.28 g/mol
InChI Key: XKVRFKDBNRMOTM-UHFFFAOYSA-N
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Description

5-Ethyl-2-isobutoxyaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethyl group at the fifth position and an isobutoxy group at the second position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-isobutoxyaniline typically involves the following steps:

    Nitration: The starting material, 5-ethyl-2-nitroaniline, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces a nitro group at the desired position on the aromatic ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Alkylation: The resulting 5-ethyl-2-aminophenol is then alkylated with isobutyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-isobutoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-Ethyl-2-isobutoxyaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-isobutoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Isobutoxyaniline: Similar structure but lacks the ethyl group at the fifth position.

    5-Ethyl-2-methoxyaniline: Similar structure but has a methoxy group instead of an isobutoxy group.

    5-Ethyl-2-ethoxyaniline: Similar structure but has an ethoxy group instead of an isobutoxy group.

Uniqueness

5-Ethyl-2-isobutoxyaniline is unique due to the presence of both an ethyl group and an isobutoxy group on the aniline ring. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.

Properties

IUPAC Name

5-ethyl-2-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-10-5-6-12(11(13)7-10)14-8-9(2)3/h5-7,9H,4,8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVRFKDBNRMOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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